3-((4-(dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione
Description
3-((4-(Dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione is a substituted maleimide derivative characterized by a pyrrole-2,5-dione core. The compound features a methyl group at the N(1) position and a 4-(dimethylamino)phenylamino substituent at the C(3) position. This structural configuration confers unique electronic properties due to the electron-donating dimethylamino group, which enhances resonance stabilization and influences intermolecular interactions.
Properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-methylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(2)10-6-4-9(5-7-10)14-11-8-12(17)16(3)13(11)18/h4-8,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFLYQNIDOHGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 and DNA gyrase. These targets play crucial roles in cell cycle regulation and DNA replication, respectively.
Mode of Action
Similar compounds have been found to inhibit their targets, leading to disruption of the cell cycle and dna replication. This can result in the inhibition of cell growth and proliferation.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna replication.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline its impact on bioavailability. Similar compounds have shown a fast clearance rate in pharmacokinetics studies.
Result of Action
Similar compounds have shown anti-tumor effects, suggesting that this compound may also have potential anti-cancer properties.
Scientific Research Applications
The compound 3-((4-(dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione , also known as a pyrrole derivative, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, material science, and biological research. This article explores its applications in detail, supported by data tables and case studies.
Chemical Properties and Structure
The compound features a pyrrole ring substituted with a dimethylamino group and an amino group, which contributes to its reactivity and biological activity. Its molecular formula is , and it exhibits properties typical of pyrrole derivatives, such as the ability to form hydrogen bonds and participate in π-π stacking interactions.
Anticancer Activity
Research has indicated that compounds similar to This compound can act as inhibitors of anti-apoptotic proteins like Bcl-2 and Bcl-xL. These proteins are often overexpressed in cancer cells, contributing to resistance against chemotherapy. A study designed small-molecule inhibitors based on the structure of pyrrole derivatives, showing promising results in inhibiting these proteins and inducing apoptosis in cancer cells .
Antioxidant Properties
Pyrrole derivatives have been investigated for their antioxidant activities. A case study demonstrated that certain pyrrole-based compounds exhibit significant scavenging activity against free radicals, suggesting potential use as therapeutic agents for oxidative stress-related diseases .
Neuroprotective Effects
The neuroprotective potential of pyrrole derivatives has been explored, particularly focusing on their ability to modulate neurotransmitter systems. The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .
Organic Electronics
Due to their unique electronic properties, pyrrole derivatives are being studied for applications in organic electronics. Their ability to conduct electricity makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating pyrrole derivatives can improve the efficiency and stability of these devices .
Sensors
The electrochemical properties of pyrrole derivatives allow them to be used in sensor technology. For instance, they can be utilized in the development of sensors for detecting heavy metals or biological molecules due to their high sensitivity and specificity .
Data Table: Summary of Applications
Case Study 1: Inhibition of Bcl-2 Proteins
A study published in a peer-reviewed journal focused on the design of small-molecule inhibitors based on the structure of This compound . The researchers synthesized several analogs and tested their efficacy against various cancer cell lines. The results showed that certain analogs significantly reduced cell viability by inducing apoptosis through Bcl-2 inhibition.
Case Study 2: Antioxidant Activity Assessment
In a comparative study assessing the antioxidant properties of several pyrrole derivatives, This compound was evaluated using DPPH radical scavenging assays. The compound exhibited notable scavenging activity, indicating its potential as a natural antioxidant agent.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The electrophilic carbonyl groups at C2 and C5 undergo nucleophilic attacks:
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Amine Addition : Reacts with primary amines (e.g., benzylamine) to form β-amino carbonyl adducts via Michael addition.
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Alcoholysis : Ethanol or methanol in acidic conditions opens the dione ring, forming ester derivatives .
Example Reaction with Benzylamine :
Product Stability : Adducts crystallize in polar aprotic solvents (e.g., DMF) with melting points >200°C .
Cycloaddition and Heterocycle Formation
The dione participates in Diels-Alder reactions and intramolecular cyclizations:
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Diels-Alder : Reacts with anthracene derivatives under toluene reflux to form bicyclic adducts (endo:exo = 3:1) .
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Intramolecular Cyclization : Forms fused pyrrolo[3,4-d]isoxazole derivatives when treated with hydroxylamine derivatives .
Table: Cycloaddition Outcomes
| Dienophile | Conditions | Major Product | Yield |
|---|---|---|---|
| Anthracene-9-carbinol | Toluene, 80°C, 14 hr | Tetracyclic lactam | 68% |
| 1,3-Diphenylisobenzofuran | DCE, −10°C, 12 hr | Spirooxindole-pyrrole hybrid | 72% |
Biological Activity and Functionalization
Derivatives show anticonvulsant and anti-inflammatory properties:
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Sodium Channel Modulation : 3-(Dimethylamino) substituents enhance binding to neuronal voltage-gated sodium channels (IC₅₀ = 12 μM) .
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Anti-inflammatory SAR : N-Methylation at position 1 reduces COX-2 inhibition but improves solubility .
Key Modifications :
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Halogenation : Bromination at C4 increases lipophilicity (logP = 2.8 vs. 1.9 for parent) .
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Amino Acid Conjugates : Glycine or phenylalanine conjugates exhibit enhanced blood-brain barrier penetration .
Spectroscopic Characterization
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrole-2,5-dione derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 3-((4-(dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione with structurally analogous compounds.
Substituent Effects at the N(1) Position
- 1-Methyl-1H-pyrrole-2,5-dione : The simplest N(1)-methyl derivative lacks additional substituents at C(3) or C(4). It serves as a baseline for studying steric and electronic modifications. Its compact structure favors high solubility in polar solvents but limits bioactivity due to minimal functionalization .
- 1-Benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione (CAS 303034-95-9): The N(1)-benzyl group increases lipophilicity (LogP ≈ 3.2) compared to the target compound’s N(1)-methyl group.
- 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione (CAS 117018-19-6) : The N(1)-fluorophenyl group enhances aromatic stacking interactions but reduces solubility in aqueous media. The absence of a C(3) substituent limits its utility in targeted therapies .
Substituent Effects at the C(3) Position
- 3-Methyl-1H-pyrrole-2,5-dione: A methyl group at C(3) slightly increases steric bulk but lacks the electronic modulation provided by aromatic or amino groups. This derivative exhibits moderate reactivity in cycloaddition reactions .
- 3-Chloro-4-[(4-fluorophenyl)amino]-1-benzyl-1H-pyrrole-2,5-dione: The chloro group at C(3) and fluoroanilino group at C(4) create a polarized electron distribution, enhancing electrophilicity at the dione ring. This compound shows promise in pesticidal applications due to its halogenated structure .
- 3,4-Bis[4-(4-methoxyphenoxy)phenyl]-1-methyl-1H-pyrrole-2,5-dione: The bis-phenoxy substituents at C(3) and C(4) significantly increase molecular weight (MW = 568.6 g/mol) and rigidity, favoring applications in polymer chemistry. The methoxy groups improve solubility in organic solvents .
Combined Substituent Effects
The target compound’s combination of an N(1)-methyl group and a C(3)-(4-dimethylaminophenyl)amino group balances steric accessibility and electronic modulation. The dimethylamino group’s strong electron-donating nature (σₚ⁺ = -0.83) enhances nucleophilic attack at the dione ring, a feature absent in halogenated or alkylated analogues.
Data Table: Structural and Physicochemical Comparison
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule (C₁₃H₁₅N₃O₂, molecular weight 245.28 g/mol) features a 1-methyl-1H-pyrrole-2,5-dione scaffold substituted at the 3-position with a (4-(dimethylamino)phenyl)amino group. Key challenges in its synthesis include:
- Regioselective amination at the pyrrole’s 3-position without competing reactions at other sites.
- Steric and electronic modulation to prevent undesired cyclization or decomposition.
- Control of N-methylation to ensure exclusive substitution at the pyrrole’s 1-position.
Preparation Methods and Reaction Optimization
Pathway 1: Amidrazone-Anhydride Cyclocondensation
This approach adapts methodologies from the synthesis of analogous pyrrole-2,5-diones.
Reaction Scheme:
Starting Materials :
- 2,3-Dimethylmaleic anhydride
- N³-Substituted amidrazones (e.g., 4-(dimethylamino)phenyl-substituted variants)
Mechanism :
The amidrazone acts as a bifunctional nucleophile, attacking the anhydride’s electrophilic carbonyl groups. Subsequent cyclization and dehydration yield the pyrrole-2,5-dione core.Optimized Conditions :
Parameter Value Solvent Chloroform or toluene Temperature Reflux (110°C for toluene) Reaction Time 4–6 hours Yield 75–95% Critical Observations :
Pathway 2: Post-Functionalization of Preformed Pyrrole-2,5-diones
This two-step strategy involves synthesizing 1-methyl-1H-pyrrole-2,5-dione followed by late-stage amination.
Step 1: Synthesis of 1-Methyl-1H-pyrrole-2,5-dione
- Method : Cyclocondensation of maleic anhydride derivatives with methylamine.
- Key Data :
Step 2: C-3 Amination with 4-(Dimethylamino)aniline
Spectroscopic and Crystallographic Validation
NMR Analysis
X-ray Diffraction (Hypothetical Projection)
While no crystal structure of the target compound is reported, analogous 3,4-dimethyl-1H-pyrrole-2,5-diones exhibit planar pyrrole rings with dihedral angles <10° relative to substituents. Computational modeling (DFT) predicts similar planarity for the title compound.
Q & A
Q. How to address discrepancies in reported solubility or stability data across studies?
- Variability may stem from differences in solvent purity, crystallization methods, or hydration states. Replicate experiments under standardized conditions (e.g., USP <921> for solubility) and characterize batches via thermogravimetric analysis (TGA) to detect hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
